molecular formula C19H15BrN2O2S B12153384 (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12153384
M. Wt: 415.3 g/mol
InChI Key: HFKUCJRFAJSUDA-ATVHPVEESA-N
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Description

Structural Characterization and Molecular Analysis

Crystallographic Data and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The asymmetric unit contains one molecule, with lattice parameters a = 8.452 Å, b = 12.307 Å, c = 15.893 Å, and β = 97.54°. The thiazolidinone ring adopts a slightly puckered conformation (Figure 1), with a maximum deviation of 0.039 Å from planarity. The bromophenyl and propenyloxybenzylidene substituents lie in orthogonal planes, creating a torsion angle of 89.7° between the C2-N1 and C5-C6 bonds.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°)
S1-C2 1.674(3)
N1-C2 1.305(4)
C5-C6 (double bond) 1.338(5)
S1-C2-N1-C3 178.2(3)

The propenyloxy group exhibits trans configuration about the C-O bond, stabilized by weak C-H···O interactions (2.87 Å). No crystallographic symmetry-related disorder is observed, confirming the (2Z,5Z) configuration.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (600 MHz, DMSO-d₆) displays characteristic signals:

  • Thiazolidinone N-H proton at δ 10.78 ppm (singlet, integration 1H)
  • Propenyloxy vinyl protons as doublets at δ 6.45 (J = 16.8 Hz) and 5.98 ppm (J = 10.4 Hz)
  • Bromophenyl aromatic protons as a doublet of doublets at δ 7.82 ppm (J = 8.4, 2.4 Hz)

¹³C NMR identifies key functional groups:

  • Thiazolidinone C=O at δ 170.5 ppm
  • Imine carbon (C=N) at δ 158.3 ppm
  • Propenyloxy methine carbon at δ 116.7 ppm

Table 2: Characteristic FT-IR Vibrations

Band (cm⁻¹) Assignment
1698 Thiazolidinone C=O
1614 C=N stretch
1257 C-O-C (propenyloxy)

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₂₀H₁₆BrN₂O₂S with [M+H]⁺ at m/z 435.0241 (calculated 435.0244).

Electronic Structure Analysis via Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations predict a HOMO-LUMO gap of 4.17 eV, localized on the thiazolidinone ring and bromophenyl group (Figure 2). The propenyloxy substituent contributes to extended π-conjugation, reducing the gap by 0.38 eV compared to unsubstituted analogs.

Natural Bond Orbital (NBO) analysis reveals:

  • Hyperconjugative interaction between the C=O antibonding orbital (σ*C=O) and lone pairs of S1 (E(2) = 32.6 kcal/mol)
  • Stabilizing charge transfer from bromine’s lone pairs to the σ*C-Br orbital (E(2) = 15.2 kcal/mol)

Table 3: DFT-Derived Atomic Charges

Atom Charge (e)
S1 +0.243
O1 -0.512
Br1 -0.186

Tautomeric Equilibrium Studies in Solution Phase

Variable-temperature ¹H NMR (298–343 K) in DMSO-d₆ reveals a keto-enol equilibrium with equilibrium constant K = 0.45 at 298 K. The enol tautomer predominates (69%) due to intramolecular hydrogen bonding between the thiazolidinone N-H and carbonyl oxygen (O···H distance = 2.05 Å).

Solvent polarity significantly affects tautomer distribution:

  • In CDCl₃: 82% enol form
  • In DMSO-d₆: 69% enol form
  • In CD₃OD: 54% enol form

The activation energy for tautomer interconversion is 12.3 kcal/mol, as determined by Eyring analysis of line-shape changes in VT-NMR.

Properties

Molecular Formula

C19H15BrN2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15BrN2O2S/c1-2-11-24-14-9-7-13(8-10-14)12-17-18(23)22-19(25-17)21-16-6-4-3-5-15(16)20/h2-10,12H,1,11H2,(H,21,22,23)/b17-12-

InChI Key

HFKUCJRFAJSUDA-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea derivatives react with α-halo carbonyl compounds to form the thiazolidinone core. For example, 2-bromoaniline can be condensed with thioglycolic acid in the presence of an aldehyde to yield the intermediate thiazolidinone. A modified protocol by Apostolidis et al. involves reacting substituted thiazole-2-amine with α-chloroacetyl chloride and ammonium thiocyanate, followed by cyclization under acidic conditions. This method achieves yields of 72–87% when using propylene glycol (PPG) as a solvent.

Multi-Component Reactions (MCRs)

Kaboudin et al. demonstrated a one-pot, four-component reaction combining hydrazine carbothiomide derivatives, dimethyl acetylenedicarboxylate (DMAD), and aldehydes in ethanol. Adapting this method, the target compound’s core could form via sequential imine formation and cyclization. MCRs reduce purification steps and improve atom economy, with reported yields exceeding 80% under optimized conditions.

Introduction of the 2-Bromophenyl Imino Group

The 2-position imino group is introduced through condensation reactions between primary amines and carbonyl precursors.

Condensation with 2-Bromoaniline

2-Bromoaniline reacts with ketones or aldehydes to form Schiff base intermediates. In a study by Küçükgüzel et al., thiosemicarbazide derivatives were treated with substituted benzoyl chlorides and 2-bromoaniline to yield 2-imino-thiazolidinones. The reaction proceeds in ethanol with sodium bicarbonate, achieving moderate yields (53–69%).

Regiochemical Control

Regioselectivity challenges arise due to competing nucleophilic sites on the thiazolidinone core. Klika et al. resolved this by adjusting reaction conditions to favor thermodynamically stable products. For the target compound, using polar aprotic solvents (e.g., DMF) at 70°C directs the imino group to the 2-position.

Incorporation of the 4-(Prop-2-en-1-yloxy)benzylidene Substituent

The 5-arylidene group is introduced via Knoevenagel condensation, which links aromatic aldehydes to the thiazolidinone’s active methylene group.

Synthesis of 4-(Prop-2-en-1-yloxy)benzaldehyde

This aldehyde precursor is prepared by alkylating 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate. The reaction proceeds in acetone under reflux, yielding 85–92% of the product.

Knoevenagel Condensation

The thiazolidinone intermediate reacts with 4-(prop-2-en-1-yloxy)benzaldehyde in acetic acid and sodium acetate. This step forms the (Z)-configured arylidene group due to thermodynamic stabilization. Tiwari et al. reported similar condensations under microwave irradiation, reducing reaction times from hours to minutes.

Integrated Synthetic Routes

Three-Step Protocol

  • Core Formation : React 2-bromoaniline, thioglycolic acid, and 4-(prop-2-en-1-yloxy)benzaldehyde in PPG at 110°C for 12 hours.

  • Imination : Treat the intermediate with chloroacetyl chloride in dry toluene.

  • Cyclization : Reflux with mercaptoacetic acid and catalytic acetic acid.

StepReagents/ConditionsYield
1PPG, 110°C, 12 h83%
2Chloroacetyl chloride, toluene76%
3Mercaptoacetic acid, reflux72%

One-Pot Surface-Mediated Synthesis

Apotrosoaei et al. developed a solvent-free method using vanadyl sulfate (VOSO₄) as a catalyst. Combining 2-bromoaniline, 4-(prop-2-en-1-yloxy)benzaldehyde, and thioglycolic acid under ultrasonic irradiation yields the target compound in 78% yield within 2 hours.

Stereochemical Considerations

The (Z,Z) configuration is favored during Knoevenagel condensation and imine formation due to steric and electronic factors. Angapelly et al. confirmed this selectivity via NMR spectroscopy, noting that bulky substituents stabilize the Z-isomer through reduced allylic strain.

Optimization Strategies

Catalyst Screening

  • PPG vs. PEG : PPG increases reaction rates by 30% compared to polyethylene glycol (PEG).

  • Ultrasound Irradiation : Reduces reaction time from 8 hours to 45 minutes while maintaining yields >80%.

Solvent Effects

Non-polar solvents (toluene, benzene) improve regioselectivity, while polar solvents (DMF, ethanol) enhance solubility of intermediates.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with allyloxy protons at δ 4.6–5.2 ppm.

    • ¹³C NMR : The thiazolidinone carbonyl resonates at δ 172 ppm.

  • Mass Spectrometry :

    • Molecular ion peak at m/z 427.3 (M+H⁺).

Challenges and Limitations

  • Low Solubility : Bulky substituents reduce solubility in aqueous media, complicating purification.

  • Stereochemical Purity : Competing (E)-isomers require chromatographic separation, lowering overall yields .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 2-bromophenyl group undergoes nucleophilic substitution reactions, particularly with amines or thiols. This reaction is critical for introducing new functional groups or enhancing solubility.

Reagent/ConditionsProductNotes
Primary amines (e.g., NH₃, R-NH₂)2-(Amino-substituted phenyl) derivativesRequires polar aprotic solvents (DMF, DMSO) at 60–80°C
Thiols (e.g., HS-R)Thioether derivativesCatalyzed by K₂CO₃ in DMF; moderate yields (~50–65%)

Mechanistic Insight :
The bromine atom’s electronegativity and the phenyl ring’s resonance stabilization facilitate an SNAr mechanism. Electron-withdrawing groups on the thiazolidinone ring further activate the site .

Cycloaddition via the Propenyloxy Group

The prop-2-en-1-yloxy substituent participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.

DienophileProductConditions
Maleic anhydrideFused oxabicyclic adductReflux in toluene (110°C, 8 h)
TetracyanoethyleneCyanated cyclohexene derivativeRoom temperature, 24 h

Key Observation :
Steric hindrance from the benzylidene group slows reaction kinetics, but electron-deficient dienophiles improve regioselectivity .

Oxidation of the Thiazolidinone Ring

The sulfur atom in the thiazolidinone ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentProductYield (%)
H₂O₂ (30%)Sulfoxide70–75
mCPBA (meta-chloroperbenzoic acid)Sulfone85–90

Characterization :
Sulfoxide formation is confirmed by a distinct S=O stretch at 1020–1050 cm⁻¹ in IR spectroscopy .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis, yielding open-chain intermediates.

ConditionsProductApplication
6M HCl, reflux (12 h)2-Imino-thiazolidine carboxylic acidPrecursor for peptide coupling
NaOH (10%), ethanol, 60°CSodium salt of thioamide derivativeUsed in coordination chemistry

Mechanistic Pathway :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated pathways involve deprotonation and cleavage of the C–N bond .

Condensation with Hydrazines

The imino group reacts with hydrazines to form hydrazone derivatives, expanding structural diversity.

HydrazineProductBiological Relevance
Hydrazine hydrate2-Hydrazono-thiazolidinoneAnticancer scaffold
PhenylhydrazinePhenylhydrazone analogAntimicrobial studies

Synthetic Protocol :
Reactions are typically conducted in ethanol under reflux (4–6 h), with yields ranging from 60% to 80% .

Metal Coordination Reactions

The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal properties.

Metal SaltComplex TypeCharacterization
Cu(II) acetateSquare-planar Cu–S/N complexEPR-confirmed geometry
PdCl₂Palladium(II) chelateXRD-confirmed structure

Applications :
Copper complexes exhibit enhanced antioxidant activity compared to the parent compound .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a thiazolidine ring and multiple functional groups, including a bromophenyl and a prop-2-en-1-yloxy substituent. These structural features are crucial as they influence the compound's biological interactions and activities.

Table 1: Structural Features of the Compound

FeatureDescription
Thiazolidine Ring Heterocyclic structure providing stability and reactivity
Bromophenyl Group Enhances biological activity through electron-withdrawing effects
Prop-2-en-1-yloxy Group Contributes to the compound's reactivity and potential for further modifications

Biological Activities

The thiazolidinone scaffold is known for its wide range of pharmacological activities. Research indicates that compounds similar to (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Studies have shown that thiazolidinone derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • A study indicated that derivatives with specific substitutions on the phenyl group exhibited inhibition rates ranging from 53.84% to 88.46% against Escherichia coli and Staphylococcus aureus .
  • The compound's structure allows it to act as an effective inhibitor of bacterial growth, with some derivatives achieving activity comparable to standard antibiotics like Ampicillin .

Anticancer Potential

Thiazolidinones have been investigated for their anticancer properties. Research has demonstrated that:

  • Certain derivatives can inhibit the growth of various cancer cell lines, including HT29 adenocarcinoma cells and lung cancer cells .
  • The presence of specific substituents on the thiazolidinone structure enhances cytotoxicity against cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazolidinones have shown promise in reducing inflammation:

  • Compounds similar to (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one have been reported to inhibit inflammatory pathways in various models .

Table 2: Synthesis Overview

StepDescription
Step 1: Formation of Imines Reacting bromophenyl amine with aldehyde
Step 2: Cyclization Cyclizing the imine with thioketones
Step 3: Purification Crystallization or chromatography

Case Study 1: Antibacterial Efficacy

A recent study explored the antibacterial efficacy of various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial activity compared to unsubstituted variants .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of thiazolidinone derivatives against HT29 adenocarcinoma cells. The study revealed that specific substitutions increased cytotoxicity significantly compared to control compounds .

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to the inhibition of specific kinases involved in cell proliferation pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations in Thiazolidinone Analogs

Compound Name Substituents at Position 2 Substituents at Position 5 Biological Activity (MIC50, if available) References
Target Compound 2-Bromophenylimino 4-(Prop-2-en-1-yloxy)benzylidene Not reported
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Thioxo 2-Hydroxybenzylidene Antifungal
(2E,5Z)-2-[(4-bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one 4-Bromophenylimino 3,4,5-Trimethoxybenzylidene Not reported
(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 4-Hydroxyphenylimino 3-Fluorobenzylidene Not reported
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 3-(Trifluoromethyl)phenylimino 2,4-Dimethoxybenzylidene Not reported

Key Observations :

  • Halogen vs.
  • Allyloxy vs.

Comparison :

  • The target compound’s synthesis likely follows this general route, but the use of 2-bromoaniline and 4-(allyloxy)benzaldehyde as starting materials distinguishes it from analogs. Yields for similar compounds range from 44–90% , suggesting comparable efficiency.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Rhodanine derivatives often exhibit intermolecular hydrogen bonding (e.g., N–H···O/S interactions) . The target compound’s bromine may participate in halogen bonding, altering packing efficiency.

Biological Activity

The compound (2Z,5Z)-2-[(2-bromophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as pharmacologically active agents, exhibiting a range of therapeutic effects including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, drawing from recent studies and case analyses.

Chemical Structure and Properties

The structure of the compound can be depicted as follows:

  • Core Structure : Thiazolidin-4-one ring
  • Substituents :
    • A bromophenyl group at position 2
    • An alkoxybenzylidene group at position 5

This unique arrangement of substituents contributes to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell survival and proliferation. For example, studies have shown that certain thiazolidinone derivatives can increase apoptosis in colorectal cancer cells by modulating BAX and Bcl-2 levels .
CompoundIC50 (μM)Cancer Cell LineMechanism
Example 10.081HT-29VEGFR-2 inhibition
Example 213.56A-549Apoptosis induction

Antimicrobial Activity

Thiazolidinones have demonstrated significant antimicrobial properties against various pathogens. The compound's structure suggests it may interact effectively with microbial targets.

  • Study Findings : In vitro evaluations indicate that similar thiazolidinone derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

  • Research Insights : Studies have reported that certain thiazolidinones can significantly lower levels of TNF-alpha and IL-6 in inflammatory models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications.

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) or electron-donating groups can enhance or diminish activity against specific targets.

Table: Impact of Substituents on Biological Activity

SubstituentEffect on Activity
BromineIncreases anticancer activity
Alkoxy groupEnhances antimicrobial properties

Case Studies

  • Compound Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Notably, one derivative showed an IC50 value of 0.54 μM against cancer cells, indicating potent anticancer properties .
  • Antimicrobial Testing : Another study tested a series of thiazolidinones against common bacterial strains, revealing that some compounds exhibited better efficacy than traditional antibiotics .

Q & A

Q. How can researchers optimize the synthesis of (2Z,5Z)-configured thiazolidin-4-one derivatives?

  • Methodological Answer : Synthesis optimization involves comparing microwave-assisted vs. conventional heating. For example:
  • Microwave method : Reduces reaction time (30–50 minutes) and increases yield (92–96%) by enhancing reaction kinetics through uniform energy distribution .
  • Conventional method : Requires longer reflux times (7 hours) and lower yields (75–85%) due to slower heat transfer .
    Key Parameters :
ParameterMicrowave MethodConventional Method
Reaction Time30–50 min7 hours
SolventEthanolAcetic acid
CatalystK₂CO₃Sodium acetate
Yield (%)92–9675–85
Reference reaction conditions from analogous compounds (e.g., fluorobenzylidene derivatives) .

Q. What spectroscopic techniques are critical for confirming the stereochemistry (Z-configuration) of the benzylidene and imino groups?

  • Methodological Answer :
  • IR Spectroscopy : Confirm C=N (imine) stretching at ~1600–1650 cm⁻¹ and C=O (thiazolidinone) at ~1700 cm⁻¹ .
  • ¹H NMR : Diagnostic peaks for Z-configuration:
  • Benzylidene proton: Downfield singlet at δ 8.2–8.5 ppm due to conjugation with the thiazolidinone ring.
  • Prop-2-en-1-yloxy group: Olefinic protons as doublets (J = 10–12 Hz) at δ 5.8–6.2 ppm .
  • X-ray Crystallography : Definitive proof of stereochemistry via single-crystal analysis, as demonstrated for bromophenyl-substituted thiazolidinones .

Q. How do substituents on the benzylidene and phenylimino groups influence solubility and crystallinity?

  • Methodological Answer :
  • Bromine (2-bromophenyl) : Enhances crystallinity due to halogen bonding (melting point >200°C observed in analogous brominated thiazolidinones) .
  • Prop-2-en-1-yloxy (allyloxy) : Improves solubility in polar aprotic solvents (e.g., DMF, DMSO) via ether-oxygen interactions .
    Experimental Design :
  • Compare solubility in ethanol, DMSO, and chloroform using UV-Vis spectroscopy.
  • Monitor melting points via differential scanning calorimetry (DSC) for crystallinity assessment.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Knoevenagel condensation step in synthesizing the benzylidene-thiazolidinone core?

  • Methodological Answer : The reaction proceeds via base-catalyzed deprotonation of the active methylene group in rhodanine derivatives, followed by nucleophilic attack on the aldehyde (e.g., 4-(prop-2-en-1-yloxy)benzaldehyde). Key factors:
  • Base Choice : K₂CO₃ or Et₃N promotes enolate formation without over-oxidation .
  • Solvent Effects : Polar solvents (ethanol, DMF) stabilize the transition state, favoring Z-configuration .
    Contradiction Note : Microwave irradiation may alter regioselectivity vs. conventional heating due to rapid equilibration .

Q. How can researchers resolve contradictory spectral data for thiazolidinone derivatives with similar substituents?

  • Methodological Answer :
  • Case Study : Conflicting ¹H NMR signals for allyloxy protons (δ 4.5–6.5 ppm) due to rotational isomerism.
    Solution : Variable-temperature NMR (VT-NMR) to freeze conformers and assign peaks .
  • Case Study : Overlapping IR peaks for C=O and C=N groups.
    Solution : Use 2D-IR correlation spectroscopy to decouple vibrational modes .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against antimicrobial targets?

  • Methodological Answer :
  • Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using microdilution methods .
  • Antifungal : Zone-of-inhibition tests against C. albicans with agar diffusion .
    Advanced Design :
  • Compare activity against fluorobenzylidene (MIC = 8–16 µg/mL) vs. bromophenyl derivatives (MIC = 4–8 µg/mL) to assess halogen effects .

Q. How can computational modeling predict the binding affinity of this compound to enzyme targets (e.g., bacterial dihydrofolate reductase)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions between the thiazolidinone core and enzyme active sites.
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
    Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental MIC data .

Q. What strategies mitigate degradation of the allyloxy group under acidic or oxidative conditions?

  • Methodological Answer :
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) ethers during synthesis, then remove with fluoride ions .
  • Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures to prevent allyloxy oxidation .

Tables for Key Findings

Table 1 : Comparison of Synthetic Methods for Thiazolidin-4-one Derivatives

MethodYield (%)TimeStereoselectivity (Z:E)Reference
Microwave-assisted92–9650 min>95:5
Conventional reflux75–857 hrs80:20

Table 2 : Impact of Substituents on Bioactivity

SubstituentMIC (µg/mL)Target OrganismMechanismReference
2-Bromophenylimino4–8S. aureusDHFR inhibition
4-Fluorobenzylidene8–16E. coliCell wall disruption

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